molecular formula C8H8O6 B1237859 3-Carboxymethylmuconic acid

3-Carboxymethylmuconic acid

Cat. No. B1237859
M. Wt: 200.14 g/mol
InChI Key: YISIGATXJQLDCC-WFTYEQLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-carboxymethylmuconic acid is muconic acid (stereochemistry of C=C bonds unspecified) substituted at the 3-position by a carboxymethyl group. It derives from a muconic acid.

Scientific Research Applications

1. Biochemical Production

3-Hydroxypropionic acid (3-HP), a derivative of 3-carboxymethylmuconic acid, is significant in industrial biochemistry. It's utilized in producing various chemicals. For instance, overexpressing specific enzymes in Klebsiella pneumoniae allows for efficient 3-HP production from glycerol, bypassing the need for expensive coenzymes (Ashok et al., 2013). Similarly, Synechocystis sp. PCC 6803, a cyanobacterium, has been genetically modified to produce 3-HP directly from CO2, demonstrating the potential for sustainable chemical production (Wang et al., 2016).

2. Environmental Applications

Carboxymethyl chitosan, a derivative, shows promise in treating heavy metal-contaminated water. A study demonstrated its efficacy in removing heavy metals, offering new strategies for wastewater treatment (Sun et al., 2020).

3. Chemical Synthesis

Organic acids, including derivatives of 3-carboxymethylmuconic acid, play a crucial role in synthesizing various compounds. For example, their use in the synthesis of LiFePO4, an essential material in battery technology, demonstrates their versatility in materials science (Kim et al., 2010).

4. Biocatalysis

Enzymes like carboxylic acid reductases, which interact with carboxylic acids, are pivotal in biocatalysis. They contribute to greener and more sustainable synthetic processes, showcasing the role of such acids in industrial biotechnology (Qu et al., 2018).

5. Biomedical Research

In the medical field, derivatives of 3-carboxymethylmuconic acid are used as chemosensors for detecting metal ions in biological systems, indicating their potential in bioimaging and diagnostics (Gui et al., 2015).

6. Renewable Energy

Research into renewable energy systems has incorporated derivatives of 3-carboxymethylmuconic acid. An example includes using biopolymers derived from seaweeds, treated with carboxylation, for use in solar cells, highlighting the role of such compounds in sustainable energy solutions (Bella et al., 2015).

properties

Product Name

3-Carboxymethylmuconic acid

Molecular Formula

C8H8O6

Molecular Weight

200.14 g/mol

IUPAC Name

(2E,4E)-3-(carboxymethyl)hexa-2,4-dienedioic acid

InChI

InChI=1S/C8H8O6/c9-6(10)2-1-5(3-7(11)12)4-8(13)14/h1-3H,4H2,(H,9,10)(H,11,12)(H,13,14)/b2-1+,5-3-

InChI Key

YISIGATXJQLDCC-WFTYEQLWSA-N

Isomeric SMILES

C(/C(=C\C(=O)O)/C=C/C(=O)O)C(=O)O

SMILES

C(C(=CC(=O)O)C=CC(=O)O)C(=O)O

Canonical SMILES

C(C(=CC(=O)O)C=CC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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